

A Technical Guide to 1,2-Epoxy-3-methylbutane: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 1,2-Epoxy-3-methylbutane

Cat. No.: B074980

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Introduction: The Versatile Oxirane Building Block

1,2-Epoxy-3-methylbutane, also known as 2-isopropoxyloxirane, is a valuable cyclic ether belonging to the epoxide class of organic compounds.[1] Its structure is characterized by a strained three-membered ring containing two carbon atoms and one oxygen atom, with an isopropyl group attached to one of the carbons.[2] This inherent ring strain is the cornerstone of its chemical reactivity, making it a potent alkylating agent and a versatile intermediate in organic synthesis.[1] Unlike more stable ethers, the high angle and torsional strain of the oxirane ring drives facile ring-opening reactions with a wide array of nucleophiles.[3]

This reactivity, coupled with the steric influence of the isopropyl group, allows for highly controlled and regioselective transformations.[4] These characteristics make **1,2-epoxy-3-methylbutane** a crucial building block for constructing more complex molecules. It serves as a key intermediate in the synthesis of fine chemicals, agrochemicals, and specialized polymers. [1] For researchers and drug development professionals, its most significant role lies in its utility as a precursor for introducing specific structural motifs into pharmaceutically active molecules, including analogs of beta-blockers.[4] This guide provides an in-depth review of its chemical properties, established synthetic protocols, core reactivity principles, and toxicological profile, offering a comprehensive resource for its application in a research and development setting.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the effective use of any chemical intermediate. The properties of **1,2-Epoxy-3-methylbutane** are well-documented, and its identity can be

confirmed through a combination of physical measurements and spectroscopic analysis.

Property	Value	Reference(s)
CAS Number	1438-14-8	
Molecular Formula	C ₅ H ₁₀ O	
Molecular Weight	86.13 g/mol	
IUPAC Name	2-(propan-2-yl)oxirane	
Synonyms	2-Isopropylloxirane, Isopropylloxirane	
Appearance	Clear, colorless liquid	[5]
Boiling Point	75.3 °C at 760 mmHg	[6]
Density	0.815 g/cm ³	[2]
Refractive Index	1.3895-1.3935 @ 20°C	[5]
Solubility	Not miscible or difficult to mix in water.	[7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of **1,2-Epoxy-3-methylbutane**. Molecular weight can be verified using mass spectrometry, while NMR spectroscopy provides detailed structural confirmation.[1]

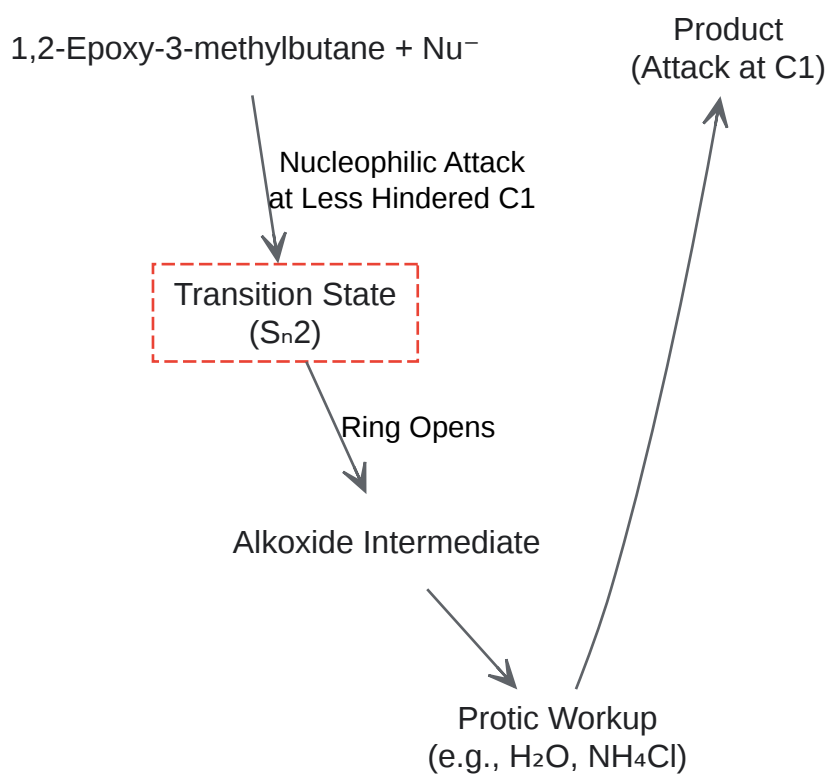
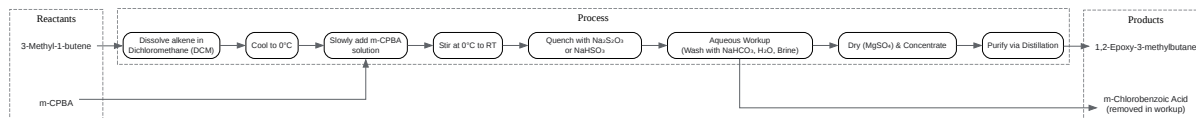
Spectroscopy	Characteristic Peaks / Signals
^1H NMR	The proton spectrum is expected to show signals corresponding to the methine proton of the isopropyl group, the two diastereotopic methyl protons of the isopropyl group, the methine proton on the epoxide ring, and the two diastereotopic methylene protons on the epoxide ring.
^{13}C NMR	The carbon spectrum will display distinct signals for the two carbons of the oxirane ring (one methine, one methylene), the methine carbon of the isopropyl group, and the two equivalent methyl carbons of the isopropyl group. Based on data for analogous epoxides, the oxirane carbons are expected in the ~45-65 ppm range.
Infrared (IR)	The IR spectrum is characterized by peaks indicative of the epoxide ring. Key vibrations include a symmetric ring breathing mode around 1260 cm^{-1} , an asymmetric C-O-C stretch between $950\text{--}810\text{ cm}^{-1}$, and a symmetric C-O-C stretch from $880\text{--}750\text{ cm}^{-1}$. ^[8]
Mass Spec (MS)	Under electron impact (EI), the molecular ion peak (M^+) at $m/z = 86$ may be observed. A prominent peak is expected at $m/z = 43$, corresponding to the stable isopropyl carbocation ($[\text{CH}(\text{CH}_3)_2]^+$) formed via alpha-cleavage. Another significant fragment at $m/z = 57$ results from the loss of the ethyl group from a ring-opened isomer.

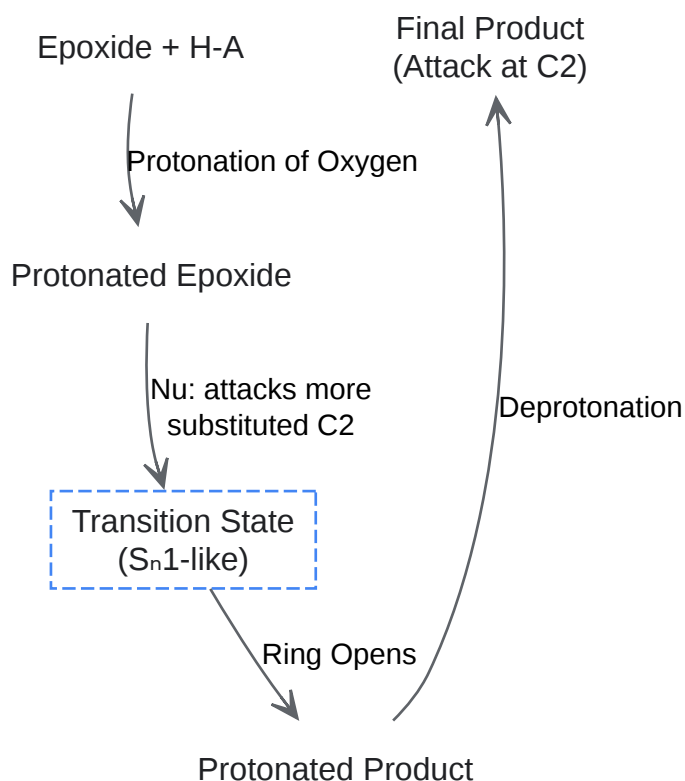
Synthesis of 1,2-Epoxy-3-methylbutane

The most common and reliable laboratory-scale synthesis of **1,2-epoxy-3-methylbutane** is the epoxidation of its corresponding alkene, 3-methyl-1-butene. This reaction is typically achieved

using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being the most frequently employed reagent due to its commercial availability and reactivity.

The underlying principle of this reaction is the electrophilic addition of an oxygen atom from the peroxy acid across the double bond of the alkene. The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly Mechanism," where the alkene π -bond attacks the terminal oxygen of the peroxy acid, leading to the simultaneous formation of the three-membered epoxide ring and the release of meta-chlorobenzoic acid as a byproduct. This concerted nature ensures a syn-addition, meaning both C-O bonds form on the same face of the original double bond.^[9]





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